4-Methoxypyridine-2-carbothioamide
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Overview
Description
4-Methoxypyridine-2-carbothioamide: is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol . It is a derivative of pyridine, characterized by the presence of a methoxy group at the 4-position and a carbothioamide group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyridine-2-carbothioamide typically involves the reaction of 4-methoxypyridine with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Methoxypyridine-2-carbothioamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methoxypyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. This inhibition can result in antimicrobial effects, making it a potential candidate for the development of new antibiotics .
Comparison with Similar Compounds
- 2-Methoxypyridine-4-carbothioamide
- 4-Methoxypyridine-2-carboxamide
- 4-Methoxypyridine-2-thiol
Comparison: 4-Methoxypyridine-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
1256809-29-6 |
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Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
4-methoxypyridine-2-carbothioamide |
InChI |
InChI=1S/C7H8N2OS/c1-10-5-2-3-9-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11) |
InChI Key |
OMWKEIFJHWFZOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C(=S)N |
Origin of Product |
United States |
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